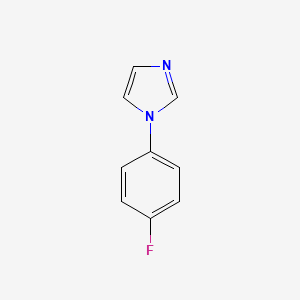

1-(4-Fluorophenyl)imidazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-fluorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKSMWMXKUAZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175716 | |

| Record name | 1-(4-Fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21441-24-7 | |

| Record name | 1-(4-Fluorophenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021441247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21441-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Fluorophenyl Imidazole and Its Analogues

Classic Imidazole (B134444) Synthesis Techniques

Several named reactions have become cornerstones of imidazole synthesis, offering versatile pathways to a wide array of substituted imidazoles. These methods, while established for many years, continue to be relevant in modern organic synthesis.

Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a multicomponent synthesis that provides a straightforward route to substituted imidazoles. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). A key modification of this method, which is particularly relevant for the synthesis of N-substituted imidazoles like 1-(4-fluorophenyl)imidazole, involves the replacement of one equivalent of ammonia with a primary amine.

In the context of synthesizing this compound, the reaction would theoretically proceed by reacting a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and 4-fluoroaniline (B128567). The primary amine, 4-fluoroaniline, would serve to introduce the 4-fluorophenyl group at the N-1 position of the imidazole ring. The reaction is believed to occur in two main stages. Initially, the dicarbonyl compound condenses with ammonia (or a primary amine and ammonia) to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde, followed by cyclization and aromatization to yield the final imidazole product.

While this method is versatile for producing various imidazoles, its application for the specific synthesis of this compound would depend on the careful selection of starting materials and optimization of reaction conditions to favor the desired product.

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). This reaction can also be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine.

For the synthesis of this compound, the aldimine would be formed from 4-fluoroaniline and a suitable aldehyde. This imine then undergoes a [3+2] cycloaddition with TosMIC in the presence of a base. The resulting intermediate, a 4-tosyl-2-imidazoline, subsequently eliminates p-toluenesulfinic acid to afford the aromatic imidazole ring.

The versatility of the Van Leusen synthesis allows for the introduction of various substituents on the imidazole ring by choosing the appropriate aldehyde and amine starting materials. This makes it a highly adaptable method for creating libraries of substituted imidazoles for drug discovery and other applications.

Wallach Synthesis

The Wallach synthesis is another classical method for preparing imidazoles. The original reaction involves the treatment of an N,N'-dialkyloxamide with phosphorus pentachloride to yield a chlorine-containing intermediate, which is then reduced to an N-substituted imidazole. For instance, the reaction of N,N'-dimethyloxamide with phosphorus pentachloride followed by reduction with hydroiodic acid yields N-methyl imidazole.

While the classical Wallach synthesis is primarily used for N-alkyl imidazoles, variations of this reaction could potentially be adapted for the synthesis of N-aryl imidazoles. However, the direct application of the Wallach synthesis for the preparation of this compound is not as straightforward as the Debus-Radziszewski or Van Leusen methods and may require significant modification of the starting materials and reaction conditions.

Specific Synthetic Routes to this compound Derivatives

Beyond the classical named reactions, more specific and modern synthetic methods have been developed for the efficient preparation of this compound and its analogues. These methods often offer advantages such as improved yields, shorter reaction times, and greater functional group tolerance.

Synthesis from 2-bromo-1-(4-fluorophenyl)ethanone and Formamide (B127407)

A common and effective method for the synthesis of N-aryl imidazoles involves the reaction of an α-haloketone with formamide. In the case of this compound, the starting materials would be 2-bromo-1-(4-fluorophenyl)ethanone and formamide. This reaction, often carried out at elevated temperatures, proceeds through the initial formation of an intermediate by the reaction of the α-haloketone with formamide, which then cyclizes to form the imidazole ring.

This method is advantageous due to the commercial availability of the starting materials. The 2-bromo-1-(4-fluorophenyl)ethanone can be prepared by the bromination of 1-(4-fluorophenyl)ethanone. The subsequent reaction with formamide provides a direct route to the desired this compound core structure.

Microwave-Assisted Multicomponent Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. Multicomponent reactions, when combined with microwave irradiation, offer a highly efficient and environmentally friendly approach to the synthesis of complex molecules like substituted imidazoles.

The synthesis of 4-(4'-fluorophenyl)imidazole derivatives has been successfully achieved using microwave-assisted multicomponent reactions. These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine (such as 4-fluoroaniline or an aniline (B41778) derivative), and an ammonium (B1175870) salt (like ammonium acetate) under microwave irradiation. The use of a catalyst, such as a Brønsted or Lewis acid, can further enhance the reaction rate and yield.

This approach allows for the rapid and efficient construction of a diverse range of this compound analogues by varying the starting components. The significant reduction in reaction time, often from hours to minutes, makes this a highly attractive method for the generation of chemical libraries for high-throughput screening.

Table of Reaction Conditions for Microwave-Assisted Synthesis of Imidazole Derivatives

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Ethyl alcohol | 100 | 60-80 | 46-80 | |

| Glacial acetic acid | Solvent-free | Not specified | 1-3 | High | |

| None specified | Not specified | Not specified | Not specified | Not specified |

Cyclisation Reactions

The formation of the imidazole core through the cyclisation of acyclic precursors is a fundamental strategy in heterocyclic chemistry. For the synthesis of 1-aryl-substituted imidazoles, such as this compound, a common approach involves the cyclocondensation of an N-aryl amidine with a suitable three-carbon synthon, typically an α-dicarbonyl or α-halocarbonyl compound.

A representative pathway is the reaction between an N-(4-fluorophenyl)formamidine and an α-haloacetaldehyde derivative (e.g., 2-bromo-1,1-diethoxyethane, a protected form of bromoacetaldehyde). The reaction proceeds via initial N-alkylation of the amidine by the α-halocarbonyl, followed by an intramolecular condensation and subsequent dehydration/aromatization to yield the final this compound ring. This method directly installs the N-aryl substituent in the ring-forming step.

While classical named reactions like the Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl, an aldehyde, and an amine, are powerful for creating polysubstituted imidazoles, they are less direct for producing monosubstituted N-aryl imidazoles without substituents on the imidazole carbon atoms. Similarly, the Marckwald synthesis is primarily used for generating 2-mercaptoimidazoles from α-amino ketones. Therefore, the amidine-based cyclocondensation remains a more targeted, albeit less frequently cited, cyclization route for this specific substitution pattern compared to modern coupling strategies.

Table 1: General Scheme for Cyclocondensation Synthesis of 1-Aryl Imidazoles

| Reactant 1 | Reactant 2 | Key Steps | Product |

| N-Arylformamidine | α-Halocarbonyl | 1. N-Alkylation2. Intramolecular Cyclisation3. Dehydration/Aromatisation | 1-Aryl-1H-imidazole |

Incorporation of Fluorine through Specific Reagents

The introduction of a fluorine atom onto the phenyl group can be achieved through two primary strategies: by using a pre-fluorinated starting material or by direct fluorination of a non-fluorinated precursor.

One of the most established methods for preparing the key precursor, 4-fluoroaniline, is the Balz-Schiemann reaction . This reaction transforms a primary aromatic amine into an aryl fluoride. In this sequence, an aniline derivative, such as 4-aminobenzoic acid or 4-nitroaniline, is first diazotized with nitrous acid in the presence of tetrafluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate (B81430) salt. This isolated salt is then subjected to thermal decomposition, which causes the loss of nitrogen gas and boron trifluoride, resulting in the formation of the corresponding aryl fluoride. The 4-fluoroaniline produced can then be utilized in subsequent cyclization or coupling reactions to form this compound.

A more direct, modern approach involves the late-stage electrophilic fluorination of a pre-formed 1-phenylimidazole (B1212854) scaffold. This is accomplished using specific reagents containing an electrophilic fluorine source, typically those with a nitrogen-fluorine (N-F) bond. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for their effectiveness and handling safety compared to elemental fluorine. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich phenyl ring of 1-phenylimidazole acts as the nucleophile. The substitution is expected to be directed to the para-position due to the activating, ortho,para-directing nature of the imidazole substituent, yielding this compound directly.

Table 2: Comparison of Fluorine Incorporation Methods

| Method | Reagent/Reaction | Stage of Fluorine Introduction | Key Features |

| Precursor Synthesis | Balz-Schiemann Reaction | Early-stage (on aniline precursor) | Well-established, reliable, avoids direct handling of F₂. |

| Direct Fluorination | Electrophilic N-F Reagents (e.g., Selectfluor®) | Late-stage (on 1-phenylimidazole) | Direct conversion, high efficiency with modern reagents. |

Synthesis of Imidazole-Fused Heterocycles

While this compound itself can be a final target, its structural motif is also a valuable building block for constructing more complex, imidazole-fused heterocyclic systems. These larger scaffolds are of significant interest in medicinal chemistry.

A notable, though specialized, method for creating such fused systems is a modified Pictet-Spengler reaction . The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. This is not directly applicable to 1-arylimidazoles. However, a modified solid-phase strategy has been developed for the synthesis of imidazoquinoxalines . This approach begins with an imidazole derivative linked at the N-1 position to an aromatic ring that also bears an amino group (an N-1 linked aromatic amine of imidazole). This precursor undergoes a reaction with an aldehyde, followed by oxidative cyclization, to form the fused imidazoquinoxaline ring system. By starting with a derivative of this compound that contains the necessary appended aminophenyl group, this method allows for the incorporation of the this compound moiety into a larger, fused heterocyclic framework.

Other prominent imidazole-fused systems include imidazo[1,2-a]pyridines. However, their synthesis typically proceeds from the reaction of 2-aminopyridines with α-halocarbonyls or other synthons, rather than using a pre-formed 1-arylimidazole as a starting material.

Modern Synthetic Approaches and Optimization

Atom-Economical One-Pot Multicomponent Reactions

Modern synthetic chemistry emphasizes sustainability and efficiency, for which multicomponent reactions (MCRs) are exemplary. These reactions combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials, maximizing atom economy.

For the synthesis of N-aryl imidazole analogues, the Van Leusen Three-Component Reaction (vL-3CR) is a prominent example. This reaction facilitates the one-pot synthesis of 1,5-disubstituted imidazoles. The process involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). The aldimine is typically formed in situ from the condensation of an aldehyde and a primary amine.

To synthesize an analogue of this compound, 4-fluoroaniline would serve as the amine component, which condenses with an aldehyde (R-CHO). The resulting aldimine then undergoes a [3+2] cycloaddition with TosMIC, followed by the elimination of toluenesulfinic acid, to yield a 1-(4-fluorophenyl)-5-substituted-1H-imidazole. Although this method introduces a substituent at the C-5 position (derived from the aldehyde component), it represents a highly efficient and atom-economical one-pot route to the core 1-aryl imidazole structure.

Table 3: Components of the Van Leusen Three-Component Imidazole Synthesis

| Component | Role | Example for this compound Analogue Synthesis |

| Primary Amine | Forms the N-1 of the imidazole ring | 4-Fluoroaniline |

| Aldehyde | Forms the C-5 of the imidazole ring and its substituent | Formaldehyde, Benzaldehyde |

| TosMIC | Provides the C-2 and C-4 atoms of the imidazole ring | Tosylmethyl isocyanide |

Advanced Spectroscopic and Computational Characterization of 1 4 Fluorophenyl Imidazole Compounds

Density Functional Theory (DFT) Simulations and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems. researchgate.netnih.govmdpi.commdpi.com Through DFT calculations, researchers can gain insights into the optimized geometry, vibrational frequencies, and various electronic parameters of compounds like 1-(4-Fluorophenyl)imidazole and its derivatives. researchgate.net These theoretical investigations are often performed to complement experimental findings and to predict the behavior of molecules. researchgate.netmdpi.com The B3LYP functional is a commonly employed method in DFT calculations for imidazole-based compounds, often paired with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netajchem-a.com Such calculations allow for the determination of key quantum chemical parameters that describe the molecule's reactivity and stability. researchgate.netnih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter; a larger energy gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. irjweb.com

In studies of imidazole (B134444) derivatives, the HOMO-LUMO energy gap is analyzed to understand the intramolecular charge transfer that can occur within the molecule. irjweb.com For instance, in a study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com The energies of these frontier orbitals and their gap can be correlated with the electronic properties of substituents on the molecular structure. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This interactive table presents representative data for a substituted imidazole derivative, illustrating the typical values obtained from DFT calculations. irjweb.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronic technologies such as optical switching and signal processing. researchgate.net Organic molecules with conjugated π-electron systems are often candidates for NLO materials because of their potential for large molecular first-order hyperpolarizabilities (β). malayajournal.org The NLO response in such molecules is often associated with intramolecular charge transfer from an electron donor to an electron acceptor through a conjugated bridge. malayajournal.org

Theoretical calculations using DFT methods are frequently employed to predict the NLO properties of novel compounds. researchgate.netnih.gov Parameters such as the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are calculated to assess the NLO potential of a molecule. researchgate.net For imidazole derivatives, studies have shown that their NLO properties can be significant. For example, a derivative of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to have a first-order hyperpolarizability eighteen times greater than that of the standard NLO material, urea. malayajournal.org This highlights the potential of the imidazole scaffold in the design of new NLO materials. acs.org

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 |

| Linear Polarizability (⟨α⟩) | 3.485 x 10-22 esu |

| First Hyperpolarizability (βtotal) | 13.44 x 10-27 esu |

This interactive table showcases representative calculated NLO parameters for a non-fullerene acceptor-based compound, providing an example of the data used to evaluate NLO activity. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to investigate hyperconjugative interactions and intramolecular charge transfer within a molecule. acadpubl.euresearchgate.net It provides a detailed picture of the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis type (acceptor) NBOs. acadpubl.eu The stabilization energy associated with these interactions is a measure of the strength of the intramolecular charge transfer. acadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy (kJ/mol) |

|---|---|---|

| n(LP)Cl | π*(C-C) | 954.54 |

This interactive table presents a key finding from an NBO analysis of a substituted imidazole, demonstrating the magnitude of stabilization energy from intramolecular charge transfer. acadpubl.eu

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an indispensable experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and dihedral angles, which are crucial for a complete understanding of a molecule's structure. nih.gov For derivatives of this compound, X-ray crystallography has been used to elucidate their molecular geometries and intermolecular interactions in the solid state. nih.govmdpi.com

In the crystal structure of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the imidazole ring is not coplanar with the attached phenyl and pyridine (B92270) rings. nih.gov The dihedral angle between the imidazole ring and the 4-fluorophenyl ring is 36.60 (9)°, while the angle between the imidazole and pyridine rings is 28.2 (1)°. nih.gov The 4-fluorophenyl and pyridine rings themselves are twisted with respect to each other by a dihedral angle of 44.68 (9)°. nih.gov The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming infinite chains. nih.gov

Similarly, the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole reveals a twisted molecular geometry, with the imidazole and phenyl rings rotated by approximately 30° relative to each other. mdpi.com The crystal structure is characterized by hydrogen-bonded chains formed through N-H···N interactions between adjacent imidazole rings. mdpi.com

| Parameter | Value |

|---|---|

| Dihedral Angle (Imidazole - 4-Fluorophenyl) | 36.60 (9)° |

| Dihedral Angle (Imidazole - Pyridine) | 28.2 (1)° |

| Dihedral Angle (4-Fluorophenyl - Pyridine) | 44.68 (9)° |

| Hydrogen Bond (N-H···N) Length | 1.94 Å |

This interactive table summarizes key structural parameters for 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine as determined by X-ray crystallography. nih.gov

Pharmacological and Biological Activity Profiling of 1 4 Fluorophenyl Imidazole Derivatives

Antimicrobial Activities

The imidazole (B134444) nucleus is a core component of many antimicrobial agents. nih.govresearchgate.net The incorporation of a 4-fluorophenyl group can enhance these properties, leading to derivatives with significant efficacy against various microbial pathogens.

Antibacterial Efficacy

While many imidazole derivatives exhibit antibacterial properties, specific data on the antibacterial efficacy of 1-(4-Fluorophenyl)imidazole derivatives against various bacterial strains is an area of ongoing research. nih.govnih.gov Studies on related fluorinated imidazole structures have shown that the presence and position of the fluorine atom can significantly influence antibacterial activity. For instance, certain fluorinated benzimidazole (B57391) derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 7.81 μg/mL against B. subtilis and 31.25 μg/mL against Gram-negative bacteria. acgpubs.org However, direct MIC data for this compound derivatives against a broad panel of bacteria remains to be extensively documented in the reviewed literature.

Antifungal Efficacy

The imidazole scaffold is well-established in the field of antifungal agents. nih.gov Derivatives containing the this compound core are being explored for their potential to combat fungal infections. Research into various azole derivatives has shown promising results against a range of fungal pathogens, including various Candida species. nih.govresearchgate.net For example, a series of 4-substituted imidazole sulfonamides demonstrated potent in vitro activity against key Candida strains, with the most effective compound showing inhibition at concentrations below 100 nM. nih.gov Although these findings are promising for the imidazole class, specific MIC values for derivatives directly featuring the this compound structure require further detailed investigation to establish their precise antifungal spectrum and potency.

Antiviral Properties

The antiviral potential of imidazole derivatives is an active area of research, with studies exploring their efficacy against a range of DNA and RNA viruses. nih.gov For example, certain 2-phenylbenzimidazole (B57529) analogs have shown inhibitory activity against viruses such as bovine viral diarrhea virus (BVDV) with EC₅₀ values as low as 0.8 μM. nih.gov Additionally, other imidazole derivatives have been evaluated for activity against Dengue virus (DENV) and Yellow Fever Virus (YFV), showing inhibition in the low micromolar range. nih.gov While the broader class of imidazole compounds shows significant promise, specific research focusing on the antiviral properties of this compound derivatives is not extensively detailed in the currently available literature.

Anticancer Potential and Mechanisms

Imidazole-based compounds are recognized for their potential in developing novel anticancer therapies. rsc.orgnih.gov The this compound scaffold serves as a foundation for designing potent anticancer agents that can target various mechanisms involved in tumor growth and proliferation.

Inhibition of Kinases (e.g., p38α MAPK, CK1δ, JAK2)

Kinase inhibition is a critical mechanism for anticancer drug action. Derivatives of 4-(4'-fluorophenyl)imidazole have been synthesized and identified as selective inhibitors of several important kinases. nih.gov These compounds can selectively target kinases like p38α mitogen-activated protein kinase (MAPK), Casein Kinase 1δ (CK1δ), and Janus Kinase 2 (JAK2), which are involved in inflammatory responses and cell proliferation. researchgate.netnih.govijmphs.com

The selectivity of these inhibitors is influenced by the substituents on the imidazole ring. nih.gov For instance, the introduction of a pyrimidine (B1678525) group can lead to potent p38α MAPK inhibition, while a pyridine (B92270) or pyridin-2-one group can confer selectivity for CK1δ and JAK2, respectively. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyridine 3 | CK1δ | 89 | nih.gov |

| Pyrimidine 15 | p38α MAPK | 250 | nih.gov |

| Pyridin-2-one 31 | JAK2 | 62 | nih.gov |

| Pyrimidine 34 | p38α MAPK | 96 | nih.gov |

| Trisubstituted imidazole 12 | p38α MAPK | 27.6 | ijmphs.com |

| Trisubstituted imidazole 13 | p38α MAPK | 28 | ijmphs.com |

| Trisubstituted imidazole 14 | p38α MAPK | 31 | ijmphs.com |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its role in cell proliferation and survival. nih.govnih.govscienceopen.com Imidazole-based compounds have been designed as EGFR inhibitors. nih.gov Specifically, derivatives built upon the 5-Amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile scaffold have been synthesized and evaluated for their anticancer and EGFR inhibitory activities. nih.gov

Certain compounds from this class have demonstrated significant inhibition of EGFR enzymatic activity in vitro. nih.gov For example, compounds 2c and 2d showed IC₅₀ values of 617.33 nM and 710 nM, respectively. nih.gov Further structural modifications, such as replacing the 4-fluorophenyl ring, led to the development of compound 3c, which exhibited even more potent EGFR inhibitory activity with an IC₅₀ of 236.38 nM, comparable to the control drug erlotinib. nih.gov This enhanced activity translated to improved anticancer potency against various cancer cell lines. nih.gov

| Compound | EGFR IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 2c | 617.33 ± 0.04 | nih.gov |

| Compound 2d | 710 ± 0.05 | nih.gov |

| Compound 3c | 236.38 ± 0.04 | nih.gov |

| Erlotinib (Control) | 239.91 ± 0.05 | nih.gov |

Cytotoxicity against Various Cancer Cell Lines

Derivatives containing the this compound moiety have shown notable cytotoxic activity against a range of human cancer cell lines, including those from breast, prostate, lung, cervical, glioblastoma, and colorectal cancers.

One study identified several 4-acetylphenylamine-based imidazole derivatives as promising anticancer agents. nih.gov Specifically, 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (Compound 14 ) was highlighted as a potent candidate against prostate (PPC-1) and glioblastoma (U-87) cancer cells, with EC50 values of 4.1 ± 1.0 µM and 3.1 ± 0.1 µM, respectively. nih.gov Another derivative, 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (Compound 9 ), also demonstrated significant cytotoxicity against these cell lines. nih.gov While these compounds showed high efficacy against prostate and glioblastoma cell lines, their activity was generally lower against the triple-negative breast cancer cell line MDA-MB-231. nih.gov

In another line of research, a novel oleanolic acid derivative incorporating a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl moiety, known as ZQL-4c, exhibited strong inhibitory effects on the proliferation of breast cancer cells, including MCF-7, MDA-MB-231, and SK-BR-3 lines.

Furthermore, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has demonstrated significant antiproliferative activity. One derivative from this class was found to be a highly potent agent against lung (A549), cervical (HeLa), and liver (HepG2) cancer cell lines, with IC50 values of 0.377 µM for A549 and 0.188 µM for both HeLa and HepG2 cells. Research has also shown that certain imidazo[2,1-c] nih.govnih.govacs.orgtriazole derivatives exhibit inhibitory effects on the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, imidazole derivatives have been found to inhibit the colorectal cancer cell line HCT116. researchgate.net

| Compound Derivative | Cancer Type | Cell Line | Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | Prostate | PPC-1 | 4.1 ± 1.0 µM | nih.gov |

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | Glioblastoma | U-87 | 3.1 ± 0.1 µM | nih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivative | Lung | A549 | 0.377 µM | |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivative | Cervical | HeLa | 0.188 µM | |

| Imidazo[2,1-c] nih.govnih.govacs.orgtriazole derivative | Cervical | SISO | 2.38–3.77 μM | nih.gov |

| 1H-imidazole[4,5-f] nih.govacs.orgphenanthroline derivative | Colorectal | HCT116 | 1.74 μM | researchgate.net |

| 1H-imidazole[4,5-f] nih.govacs.orgphenanthroline derivative | Colorectal | SW480 | 2.0 μM | researchgate.net |

Induction of Reactive Oxygen Species (ROS)

A key mechanism contributing to the anticancer activity of some this compound derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). The oleanolic acid derivative ZQL-4c, which contains the 1-(4-fluorophenyl)-1H-1,2,3-triazol moiety, was shown to induce ROS production in breast cancer cells in a dose-dependent manner. This increase in intracellular ROS leads to oxidative stress, which can trigger apoptosis and inhibit cancer cell growth. The antioxidant activity and the ability to react with ROS are important features of imidazole derivatives, with some studies focusing on their potential as free-radical scavengers. researchgate.netmdpi.com

Cell Cycle Arrest

In addition to inducing apoptosis via ROS, this compound derivatives can exert their anticancer effects by disrupting the cell cycle. The derivative ZQL-4c was found to induce G2/M phase arrest in breast cancer cells. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Other related imidazole derivatives have also been shown to interfere with the cell cycle at different phases. For instance, certain derivatives can cause cell cycle arrest in the S phase in colorectal cancer cells (HCT116) or induce G1 phase arrest in other cancer cell lines. researchgate.netnih.gov This ability to halt cell division at various checkpoints is a critical component of their therapeutic potential. rsc.orgmdpi.com

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO1) has emerged as a significant therapeutic target in oncology due to its role in mediating tumor immune escape. nih.gov The enzyme suppresses the host's immune response by depleting the essential amino acid tryptophan. The 4-phenyl-imidazole scaffold has been identified as a noncompetitive inhibitor of IDO. nih.govfrontiersin.org Systematic studies of derivatives based on this core structure have been undertaken to develop more potent inhibitors. nih.gov The goal is to enhance interactions within the active site of the IDO1 enzyme. nih.gov This line of research is supported by findings that other related heterocyclic structures, such as 1,2,3-triazoles, are also being developed as IDO1 inhibitors, with some candidates advancing to clinical trials. frontiersin.orgfrontiersin.org

Anti-inflammatory Effects

Substituted fluorophenyl imidazoles have demonstrated significant anti-inflammatory properties both in vitro and in vivo. nih.govnih.govresearchgate.net A specific derivative, 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate, has been shown to inhibit the production of nitric oxide and proinflammatory cytokines in macrophages. nih.gov In animal models of acute lung injury, this compound effectively reduced leukocyte migration and the secretion of cytokines such as TNF-α, IL-6, IL-17, and IFN-γ. nih.gov

The mechanism underlying these anti-inflammatory effects is linked to the inhibition of key signaling pathways, including p38 MAPK and NF-κB phosphorylation. nih.govnih.govresearchgate.net Furthermore, this fluorophenyl imidazole derivative promotes the repolarization of macrophages from a proinflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov This immunomodulatory activity is evidenced by an increase in the production of anti-inflammatory cytokines like IL-4, IL-10, and IL-13. nih.gov

Neuropharmacological Applications

The this compound scaffold is also a promising template for developing agents that target the central nervous system.

GABA-A Receptor Positive Allosteric Modulation

Researchers have identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor, specifically at the α1β2γ2 subpopulation. acs.orgacs.orgnih.gov GABA-A receptors are the primary mediators of inhibitory neurotransmission in the brain, and PAMs enhance the effect of the neurotransmitter GABA without directly activating the receptor themselves. wikipedia.org This modulation can produce anxiolytic and sedative effects. wikipedia.org The identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives are of particular interest because they offer improved metabolic stability compared to earlier generations of modulators, presenting a valuable chemical template for the development of new therapies for various neurological dysfunctions. acs.orgnih.gov

Antimalarial Activity

Derivatives of imidazole featuring a fluorophenyl group have been investigated for their potential as antimalarial agents. Research into 2-aryl-4,5-diphenyl-1H-imidazole derivatives has identified compounds with significant in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

A study synthesized and evaluated a series of these compounds, revealing promising inhibitory concentrations (IC50). researchgate.net One of the most potent compounds identified was 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole, which demonstrated an IC50 value of 1.14 µM. researchgate.net Other variations, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole and 2-(4,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, also showed activity with IC50 values of 2.42 µM and 5.28 µM, respectively. researchgate.net Molecular docking studies suggest these compounds may interact with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) protein, a key enzyme in the parasite's lifecycle. researchgate.net

Further research into other imidazole derivatives has also shown potential. researchgate.net For instance, one study reported that a specific imidazole derivative, compound 9a, achieved 100% parasite inhibition on the fourth day post-infection in an in vivo model at an oral dose of 100 mg/kg. researchgate.net This highlights the potential of the imidazole scaffold in developing new antimalarial drugs. researchgate.netresearchgate.net The introduction of fluorine into drug candidates is a strategy known to sometimes enhance metabolic stability and potency. beilstein-journals.orgresearchgate.net

Table 1: In Vitro Antimalarial Activity of 2-Aryl-4,5-diphenyl-1H-imidazole Derivatives against P. falciparum 3D7 Strain

| Compound | Structure | IC50 (µM) researchgate.net |

|---|---|---|

| 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Aryl group = 4-hydroxy-3-methoxyphenyl | 1.14 |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Aryl group = 4-methoxyphenyl | 2.42 |

| 2-(4,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | Aryl group = 4,5-dimethoxyphenyl | 5.28 |

Other Potential Biological Activities

Beyond their antimalarial potential, this compound derivatives have been explored for a range of other biological activities, most notably in oncology and neuroscience. nih.govnih.gov The imidazole core is a significant scaffold in medicinal chemistry that can bind to various receptors and enzymes. nih.govekb.eg

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of imidazole derivatives containing a 4-fluorophenyl moiety. A series of novel 4-acetophenone moiety-bearing functionalized imidazoles were synthesized and evaluated for their anticancer activity against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov

Among the synthesized compounds, 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one and 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one were identified as promising anticancer agents. nih.gov These compounds showed particular selectivity and potency against prostate and glioblastoma cell lines, with EC50 values ranging from 3.1 to 47.2 µM. nih.gov Similarly, fluoro-substituted benzimidazole derivatives, such as 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole, have also shown significant antiproliferative activity against various cancer cell lines. acgpubs.org The development of imidazole-based compounds is an active area of research for discovering new chemotherapeutic agents. nih.govnih.gov

Table 2: Cytotoxic Activity (EC50, µM) of Selected this compound Derivatives against Cancer Cell Lines

| Compound | PPC-1 (Prostate Carcinoma) nih.gov | U-87 (Glioblastoma) nih.gov |

|---|---|---|

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | 4.1 ± 0.5 | 3.1 ± 0.3 |

| 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | 47.2 ± 3.8 | 10.3 ± 0.9 |

Neurological Activity

In the field of neuroscience, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov These compounds have shown the ability to enhance GABA-induced ion currents, confirming their modulatory properties. nih.gov Specifically, these molecules show a preference for interaction with the α1/γ2 interface of the GABA-A receptor. nih.gov This activity is significant because modulation of this receptor subpopulation is a novel strategy for addressing various neurological dysfunctions. nih.gov The identification of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold provides a useful chemical template for further exploration of therapeutic agents targeting the GABA-A receptor. nih.gov

Compound Names

Structure Activity Relationship Sar Studies

Impact of Fluorine Atom on Biological Activity and Pharmacological Properties

The incorporation of a fluorine atom at the para-position of the phenyl ring in 1-phenylimidazole (B1212854) derivatives has profound effects on their biological and pharmacological profiles. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these effects. pharmacyjournal.orgtandfonline.com

The introduction of fluorine can significantly enhance a molecule's metabolic stability. nih.govnih.gov By blocking sites susceptible to oxidative metabolism, the C-F bond, being stronger than a C-H bond, can prevent or slow down metabolic degradation, thereby prolonging the compound's half-life. tandfonline.comwikipedia.org For instance, fluorination can protect an aromatic ring from being metabolized into potentially toxic epoxides. wikipedia.org

Fluorine substitution also modulates the physicochemical properties of the molecule, such as lipophilicity and pKa. tandfonline.comnih.gov An increase in lipophilicity can improve a drug's ability to cross cell membranes, potentially leading to enhanced bioavailability. nih.govwikipedia.org The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing binding interactions with biological targets. tandfonline.com

Furthermore, the fluorine atom can directly participate in or influence binding interactions with target proteins. It can form hydrogen bonds and other non-covalent interactions, which can increase binding affinity and selectivity. tandfonline.com In some cases, the presence of a fluorine atom has been shown to improve gyrase-complex binding in antibacterial agents by a significant fold. tandfonline.com The strategic placement of fluorine has also been instrumental in developing kinase inhibitors with improved water solubility and selectivity. nih.gov In the context of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, single-site fluorination at the 4-position of the phenyl ring was found to enhance metabolic stability without negatively impacting molecular recognition at the GABA-A receptor. nih.gov

The following table summarizes the key impacts of the fluorine atom on the properties of 1-(4-Fluorophenyl)imidazole and related compounds.

| Property | Impact of Fluorine Atom |

| Metabolic Stability | Increased due to the strength of the C-F bond, which blocks metabolic oxidation. tandfonline.comnih.govwikipedia.org |

| Lipophilicity | Generally increased, which can enhance cell membrane penetration and bioavailability. tandfonline.comnih.govwikipedia.org |

| Acidity/Basicity (pKa) | Modulated in nearby functional groups due to fluorine's high electronegativity. tandfonline.comnih.gov |

| Binding Affinity | Can be enhanced through the formation of hydrogen bonds and other interactions with target proteins. tandfonline.com |

| Biological Activity | Often enhanced; for example, improved antibacterial activity by enhancing gyrase-complex binding. tandfonline.com |

| Selectivity | Can be improved for specific biological targets, such as kinases. nih.gov |

Influence of Substituents on Imidazole (B134444) Ring and Phenyl Moiety

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the imidazole ring and the phenyl moiety. jopir.in

Imidazole Ring Substitutions:

N-1 Substitution: The substituent at the N-1 position significantly impacts metabolic stability and pharmacokinetic properties. The absence of activity in N-1 substituted 4-phenyl-imidazole derivatives in some studies confirms the critical role of the N-1 nitrogen in binding to target sites, such as the heme iron in certain enzymes. nih.gov

Position 2 Substitution: This position often influences receptor binding specificity. For example, in a series of kinase inhibitors, the presence of a carboxylic acid or tetrazole at the C-2 position of the imidazole ring influenced kinase selectivity. nih.gov Electron-withdrawing groups at this position have been shown to enhance antimicrobial activity. jopir.in

Positions 4 and 5 Substitution: Modifications at these positions can affect lipophilicity and electronic properties. jopir.in The heteroaryl group at the C-5 position of the imidazole ring was found to be a key determinant of kinase selectivity in a study of 4-fluorophenyl-imidazole derivatives. nih.gov

Phenyl Moiety Substitutions:

Substituents on the phenyl ring also play a significant role in modulating the biological activity.

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can have a pronounced effect. In one study on imidazole derivatives, an electron-donating hydroxyl group on the phenyl ring increased biological activity, whereas electron-withdrawing halo substituents (F and Cl) weakened it. nih.gov Conversely, in another context, electron-withdrawing halo substituents on the phenyl ring positively influenced the anticancer potency of certain imidazole derivatives. nih.gov

The table below provides examples of how substituents on the imidazole and phenyl rings influence the activity of this compound and related structures.

| Ring | Position of Substitution | Type of Substituent | Influence on Biological Activity |

| Imidazole | N-1 | Alkyl groups | Can decrease activity by preventing essential binding interactions. nih.gov |

| Imidazole | C-2 | Carboxylic acid, Tetrazole | Modulates kinase selectivity. nih.gov |

| Imidazole | C-5 | Heteroaryl groups | Influences kinase selectivity. nih.gov |

| Phenyl | Varies | Electron-donating groups (e.g., -OH) | Can increase biological activity in some contexts. nih.gov |

| Phenyl | Varies | Electron-withdrawing groups (e.g., -F, -Cl) | Can either weaken or enhance biological activity depending on the specific compound and target. nih.gov |

Modulation of Kinase Selectivity

Derivatives of this compound have been investigated as inhibitors of various kinases, and their selectivity can be finely tuned through structural modifications. The kinase selectivity of these compounds is influenced by the substituents on the imidazole ring. nih.gov

For instance, in a study focused on developing selective p38α MAPK, CK1δ, and JAK2 kinase inhibitors, the heteroaryl group at the C-5 position of the imidazole ring and the nature of the substituent at the C-2 position were found to be critical for determining which kinase was preferentially inhibited. nih.govresearchgate.net

Specific examples of this modulation include:

Pyrimidines at C-5: The presence of a pyrimidine (B1678525) ring at the C-5 position of the 4-fluorophenyl-imidazole core led to compounds that inhibited p38α MAPK with IC50 values in the nanomolar range. nih.gov

Pyridine (B92270) at C-5: A pyridine substituent at the C-5 position resulted in a compound with potent inhibition of CK1δ (IC50 = 89 nM). nih.gov

Pyridin-2-one at C-5: The introduction of a pyridin-2-one moiety at the C-5 position yielded a selective inhibitor of JAK2 with an IC50 of 62 nM. nih.gov

These findings demonstrate that by systematically altering the substituents on the imidazole ring, the kinase selectivity profile of the this compound scaffold can be directed towards different kinase targets.

The following table illustrates the influence of C-5 substituents on the kinase selectivity of 4-fluorophenyl-imidazole derivatives.

| C-5 Substituent | Target Kinase | IC50 (nM) |

| Pyrimidine | p38α MAPK | 96 - 250 |

| Pyridine | CK1δ | 89 |

| Pyridin-2-one | JAK2 | 62 |

Computational Approaches in SAR

Computational methods are invaluable tools in the SAR studies of this compound derivatives, providing insights into their interactions with biological targets and guiding the design of new, more potent compounds.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazole derivatives, QSAR models have been developed to predict their anti-proliferative activities against cancer cell lines. nih.gov

In one study on 2-(4-fluorophenyl) imidazol-5-ones, a QSAR model was built using the Genetic Function Approximation (GFA) method. The model successfully predicted the anti-proliferative activities of the compounds against the MCF-7 breast cancer cell line. nih.gov This model was then used to design new derivative compounds with potentially higher efficacy. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is frequently employed to understand the interactions between this compound derivatives and their protein targets. sapub.org

For example, molecular docking studies of 2-(4-fluorophenyl) imidazol-5-one derivatives with the Polo-like kinase 1 (Plk1) receptor were performed to investigate their potential as anti-cancer agents. The results showed that these derivatives could bind tightly to the receptor, with some compounds exhibiting higher binding affinities than the standard drug doxorubicin. nih.govd-nb.info

In another study, molecular docking was used to analyze the binding of this compound derivatives to the fungal protein cytochrome P450 14α-demethylase. The docking studies revealed that the synthesized compounds had higher binding energies than the standard drug clotrimazole, suggesting potent antifungal activity. sapub.org

Molecular docking has also been instrumental in understanding the interaction of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor. These studies helped to elucidate the structural features essential for molecular recognition and guided the design of metabolically stable positive allosteric modulators. nih.govacs.org

Lead Optimization Strategies

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For imidazole-based compounds, several lead optimization strategies have been employed.

One common strategy involves the direct chemical manipulation of functional groups on the lead compound. This can include the introduction of new substituents, isosteric replacements, or modifications to the ring systems. danaher.com For example, in the development of 4-imidazolylflavans as aromatase inhibitors, lead optimization was achieved by modulating the flavan (B184786) A ring, which led to the synthesis of more potent 7,8-benzo-4-imidazolylflavans. nih.gov

Another key aspect of lead optimization is improving the metabolic stability of the lead compound. As previously discussed, the introduction of a fluorine atom is a well-established strategy to block metabolic degradation. nih.gov In the case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, this approach was successfully used to enhance metabolic stability while maintaining affinity for the GABA-A receptor. nih.govacs.org

Computational tools such as QSAR and molecular docking play a crucial role in modern lead optimization by guiding the design of new analogs with improved properties before their synthesis, thus saving time and resources. danaher.com

Mechanistic Investigations of Biological Action

Enzyme Inhibition Mechanisms

Derivatives of 1-(4-fluorophenyl)imidazole have been identified as potent inhibitors of several key enzymes, playing a significant role in their therapeutic potential, particularly in cancer research. The imidazole (B134444) moiety is crucial for this activity, often interacting with the heme iron atom within the active site of cytochrome P450 enzymes. jpionline.orgnih.gov

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-responsive breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.gov Non-steroidal aromatase inhibitors, which reversibly bind to the enzyme, typically feature an azole ring that coordinates with the heme iron atom. jpionline.orgnih.gov Several studies have investigated quinoline (B57606) derivatives containing the this compound moiety as non-steroidal aromatase inhibitors.

For instance, the compound 4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline has demonstrated potent aromatase inhibition, comparable to the clinically used drug letrozole. jpionline.org In vivo studies showed that this derivative could significantly decrease androstenedione-induced uterine hypertrophy in a dose-dependent manner, an established indicator of aromatase inhibition. jpionline.orgresearchgate.net Unlike letrozole, high doses of this quinoline derivative did not significantly affect the serum concentrations of aldosterone (B195564) or cortisol, suggesting a higher selectivity for aromatase. researchgate.net

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is another enzyme involved in the production of active steroids and is a target for hormone-dependent cancer therapies. nih.gov STS hydrolyzes inactive steroid sulfates into their active forms. nih.gov Fluorinated analogs based on 4-(1-phenyl-1H- nih.govnih.govnih.govtriazol-4-yl)-phenyl sulfamates have been synthesized and evaluated as STS inhibitors. nih.gov While these are triazole derivatives, the principle of using a fluorophenyl-substituted azole core is relevant. Molecular docking studies support the design of these inhibitors to identify key interactions within the STS active site. nih.gov The introduction of fluorine atoms, particularly at the meta position of the phenyl ring, has been shown to enhance inhibitory effects. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

Imidazole-based compounds have also been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In one study, 5-Amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile was used as a precursor to synthesize a series of EGFR inhibitors. nih.gov The design rationale included ensuring the p-fluorophenyl residue at the N-1 position of the imidazole could fit into the binding pocket of the enzyme. nih.gov Certain synthesized derivatives, such as compounds 2c and 2d from the study, showed significant EGFR enzymatic inhibition with IC50 values in the nanomolar range. nih.gov Further modifications led to a compound with inhibitory activity comparable to the standard drug erlotinib. nih.gov

Inhibitory Activity of this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinoline Derivatives | Aromatase (CYP19A1) | Inhibition potentcy similar to letrozole; higher selectivity. | jpionline.orgresearchgate.net |

| Phenyl-triazolyl Sulfamates | Steroid Sulfatase (STS) | Fluorination at the meta position enhances inhibitory activity (IC50 = 36 nM for the most active analog). | nih.gov |

| Imidazole Carbonitriles | Epidermal Growth Factor Receptor (EGFR) | Potent enzymatic inhibition (IC50 values of 617.33 nM and 710 nM for lead compounds). | nih.gov |

Receptor Modulation

Beyond enzyme inhibition, derivatives containing the fluorophenyl-imidazole scaffold have been shown to modulate the function of specific receptors, notably in the central nervous system.

GABA-A Receptor Positive Allosteric Modulation

A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor. nih.govnih.govacs.org This receptor subpopulation is highly expressed in the basal ganglia and is a target for treating various neurological dysfunctions. nih.govacs.org These benzimidazole (B57391) derivatives were found to interact with the α1/γ2 interface of the receptor. nih.govacs.org The single-site fluorination on the phenyl ring was incorporated to enhance metabolic stability without disrupting the molecule's ability to bind to its biological target. nih.govacs.org Molecular docking studies confirmed that these compounds mimic the steroelectronic properties of other known ligands that bind at this allosteric site. acs.org This modulation enhances the effect of the primary neurotransmitter, GABA, at the receptor.

Interactions with Biological Targets

The anti-inflammatory effects of fluorophenyl-imidazole derivatives are linked to their ability to interact with specific cellular targets and signaling pathways involved in the inflammatory response.

Macrophage Polarization

One of the key anti-inflammatory mechanisms of a fluorophenyl-imidazole derivative (1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate) is its ability to induce a shift in macrophage phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state. nih.gov In in vitro studies using RAW 264.7 macrophages, the compound was shown to inhibit the production of nitric oxide and pro-inflammatory cytokines (like TNF-α and IL-6) typically associated with M1 macrophages. nih.gov Concurrently, it increased the production of anti-inflammatory cytokines such as IL-4, IL-10, and IL-13, which are markers for M2 macrophage polarization. nih.gov This immunomodulatory activity suggests that the compound's anti-inflammatory effect is due to the repolarization of macrophages. nih.gov

Inhibition of Inflammatory Signaling Pathways

Further investigation into the anti-inflammatory mechanism revealed that fluorophenyl-imidazole inhibits the phosphorylation of p38 MAPK and NF-κB. nih.gov These are crucial signaling pathways that regulate the expression of many pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. nih.gov By inhibiting the activation of these transcription factors, the compound effectively suppresses the inflammatory response at a molecular level. nih.gov

Binding to Cytochrome P450 Heme Moiety

As mentioned in the context of aromatase inhibition, a primary interaction for non-steroidal azole inhibitors is the binding of a nitrogen atom in the imidazole ring to the heme iron atom of cytochrome P450 enzymes. jpionline.org This reversible, competitive inhibition blocks the substrate's access to the active site, thereby preventing the enzymatic reaction. jpionline.org This mechanism is fundamental to the action of many azole-based enzyme inhibitors.

Summary of Interactions with Biological Targets

| Biological Target | Derivative | Mechanism of Interaction | Resulting Effect | Reference |

|---|---|---|---|---|

| Macrophages | 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate | Induces polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype. | Anti-inflammatory | nih.gov |

| p38 MAPK and NF-κB | Fluorophenyl-imidazole | Inhibition of phosphorylation. | Suppression of pro-inflammatory gene expression. | nih.gov |

| Cytochrome P450 Heme Iron | Azole-containing derivatives | Reversible binding of the imidazole nitrogen to the heme iron. | Competitive enzyme inhibition (e.g., Aromatase). | jpionline.org |

Ergosterol (B1671047) Biosynthesis Inhibition (for Antifungal Activity)

The antifungal activity of imidazole-containing compounds is primarily attributed to their ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netpatsnap.com Ergosterol is vital for maintaining the structural integrity, fluidity, and proper function of the fungal plasma membrane. patsnap.com

The key target for azole antifungals in the ergosterol biosynthesis pathway is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene). researchgate.netpatsnap.commdpi.com This enzyme is responsible for the C-14 demethylation of lanosterol, a critical step in the formation of ergosterol. researchgate.netfrontiersin.org

The mechanism of inhibition involves the nitrogen atom in the imidazole ring of the drug binding to the heme iron atom in the active site of lanosterol 14α-demethylase. researchgate.net This action competitively inhibits the enzyme, leading to two major consequences:

Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme activities. researchgate.netpatsnap.com

Accumulation of Toxic Sterol Precursors: The inhibition of lanosterol 14α-demethylase causes a buildup of 14α-methylated sterols, such as lanosterol. mdpi.comfrontiersin.org These precursors are incorporated into the fungal membrane, where they disrupt its normal structure and function, contributing to the fungistatic or fungicidal effect of the compound. researchgate.netfrontiersin.org

This mechanism is a hallmark of the azole class of antifungals, to which this compound belongs, and is the basis for their broad-spectrum activity against many yeasts and filamentous fungi. researchgate.net

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The imidazole (B134444) ring is a key component in many existing drugs and natural products, known for its ability to interact with a wide range of biological targets. This versatility makes the 1-(4-fluorophenyl)imidazole scaffold a valuable template for creating new therapeutic agents. Researchers are actively designing and synthesizing derivatives with the aim of enhancing potency and selectivity for specific biological targets.

Derivatives of the broader imidazole class have shown significant potential as anticancer agents. These compounds can target various mechanisms involved in cancer progression, including the inhibition of enzymes crucial for cancer cell growth and proliferation. For instance, some imidazole-based compounds have been developed to target kinases, which are enzymes that play a central role in cell signaling pathways often dysregulated in cancer. The development of multifactorial agents, which can attack cancer cells through multiple pathways, is a key strategy to combat drug resistance.

Beyond cancer, the imidazole scaffold is being explored for a range of other therapeutic applications. For example, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the GABA-A receptor, suggesting potential applications in neurological and psychiatric disorders.

Table 1: Examples of Therapeutic Areas for Imidazole Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Kinase inhibition, DNA intercalation, anti-proliferative activity |

| Neurology | GABA-A receptor modulation |

| Infectious Diseases | Antifungal and antibacterial activity |

| Inflammatory Diseases | Anti-inflammatory properties |

Exploration of New Biological Targets

A key area of future research is the identification of new biological targets for this compound and its derivatives. The ability of the imidazole structure to interact with various enzymes and receptors suggests that its therapeutic potential is not limited to currently known targets.

Recent studies on related fluorophenyl-imidazole compounds have revealed several promising targets:

Kinases: Derivatives of 4-(4'-fluorophenyl)imidazole have been shown to be selective inhibitors of p38α MAPK, CK1δ, and JAK2 kinases, which are involved in inflammatory responses and cell growth.

Epidermal Growth Factor Receptor (EGFR): Imidazole-based compounds have been computationally designed and synthesized as EGFR inhibitors, a key target in cancer therapy.

GABA-A Receptors: As mentioned, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives show promise as modulators of GABA-A receptors, which are important in the central nervous system.

The exploration of these and other potential targets will be crucial for expanding the therapeutic applications of the this compound scaffold.

Optimization of Pharmacokinetic and Pharmacodynamic Properties

To translate a promising chemical scaffold into a viable drug, its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties must be optimized. For this compound derivatives, this involves modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, while maintaining or enhancing the desired biological activity.

The inclusion of a fluorine atom in the phenyl ring is a strategic choice, as it can enhance metabolic stability and lipophilicity, which are important for a drug's behavior in the body. Future research will focus on creating analogs with different substituents on the imidazole and phenyl rings to fine-tune these properties. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, will be essential in guiding these modifications.

Advanced Computational and Experimental Integration

The integration of computational and experimental approaches is accelerating the pace of drug discovery. For this compound, computational tools are being used to design new derivatives and predict their biological activity and pharmacokinetic properties.

Computational methods in use include:

Molecular Docking: This technique predicts how a molecule will bind to a specific target protein, helping to identify promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized molecules.

In Silico ADMET Prediction: These computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound before it is synthesized, saving time and resources.

These in silico studies guide the synthesis of the most promising compounds, which are then validated through experimental assays. This iterative cycle of computational design and experimental validation is a powerful strategy for optimizing the therapeutic potential of this compound derivatives.

Addressing Drug Resistance

Drug resistance is a major obstacle in the treatment of many diseases, particularly cancer and infectious diseases. The development of new drugs that can overcome existing resistance mechanisms is a critical area of research. The imidazole scaffold offers a platform for designing novel agents that can circumvent these mechanisms.

One strategy is the development of compounds that act on multiple targets, making it more difficult for cancer cells to develop resistance. Additionally, the unique structural features of imidazole derivatives can be exploited to design molecules that are not recognized by the efflux pumps that often contribute to multidrug resistance in cancer cells. Further research into the specific mechanisms by which this compound derivatives interact with resistant cells will be crucial in developing effective therapies for drug-resistant conditions.

Q & A

Q. How can chronic toxicity studies be designed for long-term biomedical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.